(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a methoxy group, two methyl groups, and a keto group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the esterification of 4-methoxy-2,3-dimethylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2,3-dimethylbutanoic acid
- 4-methoxy-2,3-dimethyl-4-oxobutanoic acid
- 4-methoxy-2,3-dimethyl-2-butenoic acid
Uniqueness
What sets (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring precise chemical behavior.
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-4(6(8)9)5(2)7(10)11-3/h1-3H3,(H,8,9)/b5-4- |
InChI Key |
LWJREZNLVACGTD-PLNGDYQASA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)OC)/C(=O)O |
Canonical SMILES |
CC(=C(C)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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